molecular formula C13H13NO3 B185150 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 158577-01-6

1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B185150
M. Wt: 231.25 g/mol
InChI Key: UUCJNYSXZJNSLE-UHFFFAOYSA-N
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Patent
US05733917

Procedure details

A solution of 1.55 g of ethyl 1-isopropyl-2(1H)-quinolone-3-carboxylate and 0.28 g of sodium hydroxide in a solvent mixture of 10 ml of ethanol and 2 ml of water was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and after addition of dil. hydrochloric acid, the precipitated solid was collected by filtration, washed with water and dried to give 1.22 g of 1-isopropyl-2(1H)-quinolone-3-carboxylic acid. m.p. 168°-169° C. (ethyl acetate)
Name
ethyl 1-isopropyl-2(1H)-quinolone-3-carboxylate
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[C:6]([C:14]([O:16]CC)=[O:15])[C:5]1=[O:19])([CH3:3])[CH3:2].[OH-].[Na+].C(O)C>O>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[C:6]([C:14]([OH:16])=[O:15])[C:5]1=[O:19])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 1-isopropyl-2(1H)-quinolone-3-carboxylate
Quantity
1.55 g
Type
reactant
Smiles
C(C)(C)N1C(C(=CC2=CC=CC=C12)C(=O)OCC)=O
Name
Quantity
0.28 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
after addition of dil. hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)N1C(C(=CC2=CC=CC=C12)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.